N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide
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Overview
Description
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a tetrazole ring, which is often associated with biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors such as nitriles or hydrazines under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the tetrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the amino group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrazole or benzene ring.
Reduction: Reduced forms of the sulfonamide or tetrazole ring.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are crucial for the biological activity of the compound.
Pathways Involved: The compound may interfere with metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
- N-(2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide
Uniqueness
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is unique due to the presence of both the tetrazole and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N6O2S |
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Molecular Weight |
268.30 g/mol |
IUPAC Name |
2-(methylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H12N6O2S/c1-10-7-5-3-4-6-8(7)18(16,17)13-9-11-14-15(2)12-9/h3-6,10H,1-2H3,(H,12,13) |
InChI Key |
QOQIZYKRRJIYQD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C |
Origin of Product |
United States |
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